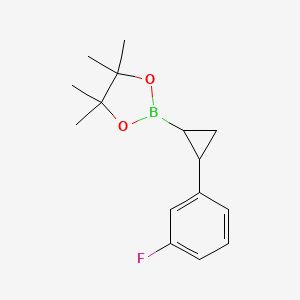
trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a cyclopropane ring substituted with a 3-fluorophenyl group and a boronic acid pinacol ester moiety, making it a versatile reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclopropanation: The synthesis typically begins with the cyclopropanation of a suitable alkene precursor. This can be achieved using a Simmons-Smith reaction, where a zinc carbenoid reacts with an alkene to form the cyclopropane ring.
Borylation: The introduction of the boronic acid pinacol ester group is often carried out via a borylation reaction. This can be achieved using a palladium-catalyzed borylation of the cyclopropane derivative with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods:
Industrial production of trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can undergo oxidation to form the corresponding alcohol or phenol, depending on the reaction conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura couplings.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the coupling reaction.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate can be used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Resulting from oxidation reactions.
Substituted Fluorophenyl Derivatives: From electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Agrochemicals: Employed in the synthesis of herbicides, insecticides, and fungicides.
Polymers: Used in the production of specialty polymers with unique properties.
Wirkmechanismus
The primary mechanism of action for trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its organic group to the palladium center, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid Pinacol Ester: Lacks the cyclopropane ring and fluorine substitution, making it less sterically hindered and less reactive in certain contexts.
trans-2-(3-Chlorophenyl)cyclopropaneboronic Acid Pinacol Ester: Similar structure but with a chlorine substituent instead of fluorine, which can influence the electronic properties and reactivity.
trans-2-(3-Methylphenyl)cyclopropaneboronic Acid Pinacol Ester: Contains a methyl group instead of fluorine, affecting the steric and electronic characteristics.
Uniqueness:
The presence of the fluorine atom in trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can enhance its reactivity and selectivity in certain chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C15H20BFO2 |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3 |
InChI-Schlüssel |
VVEJYJAKXCKVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)

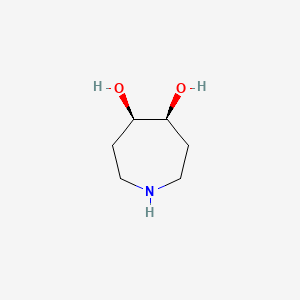
![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
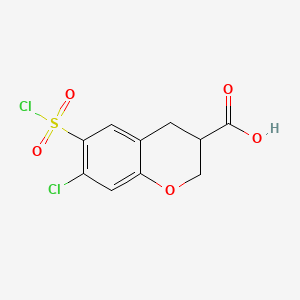
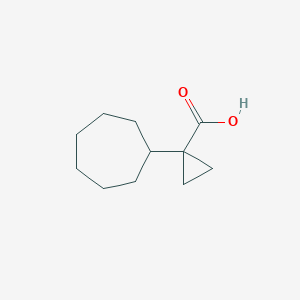




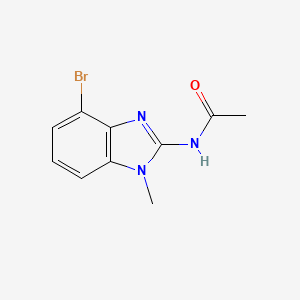
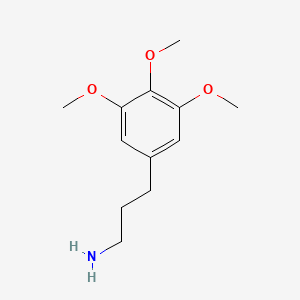

![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
